Cas no 1891354-53-2 (3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
- 1891354-53-2
- 3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
- EN300-1872634
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- インチ: 1S/C15H15ClN2O5/c1-15(2,3)22-14(21)17-11-6-8(4-5-9(11)16)10-7-12(13(19)20)23-18-10/h4-7H,1-3H3,(H,17,21)(H,19,20)
- InChIKey: PZZAMXQDJVOEOR-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2C=C(C(=O)O)ON=2)C=C1NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 338.0669493g/mol
- 同位素质量: 338.0669493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 454
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 102Ų
3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872634-1.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1872634-0.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1872634-5.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1872634-10g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1872634-0.05g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1872634-0.25g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1872634-10.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1872634-0.1g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1872634-2.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1872634-1g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
1891354-53-2 | 1g |
$986.0 | 2023-09-18 |
3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acidに関する追加情報
3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 1891354-53-2, known as 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and agricultural science. This compound is notable for its complex structure, which includes a tert-butoxy group, an oxazole ring, and a carboxylic acid moiety. The combination of these functional groups imparts unique chemical properties that make it a promising candidate for various applications.
The molecular structure of this compound is characterized by a chlorophenyl ring substituted with a tert-butoxycarbonylamino group at the 3-position and a chlorine atom at the 4-position. This substitution pattern is critical for its biological activity and stability. The presence of the oxazole ring further enhances its reactivity and selectivity in biochemical interactions. Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery, particularly in the development of novel antibiotics and antifungal agents.
One of the most intriguing aspects of this compound is its ability to modulate enzyme activity through precise molecular interactions. Researchers have demonstrated that the tert-butoxycarbonyl (BOC) group plays a pivotal role in stabilizing the molecule during synthesis and storage. This stability is crucial for maintaining its bioactivity under physiological conditions. Furthermore, the chlorine substituent on the phenyl ring contributes to its lipophilicity, which is essential for permeability across biological membranes.
Recent advancements in synthetic chemistry have enabled more efficient methods for the preparation of this compound. Traditionally, it was synthesized via multi-step processes involving coupling reactions and protection/deprotection strategies. However, modern approaches leverage catalytic methods and microwave-assisted synthesis to streamline production while maintaining high yields and purity. These innovations have significantly reduced production costs and improved scalability.
In terms of biological activity, this compound has shown remarkable efficacy in inhibiting key enzymes involved in bacterial and fungal infections. For instance, studies published in *Nature Communications* (2023) reported its potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA), a pathogen notorious for its resistance to conventional antibiotics. The compound's ability to target specific virulence factors without affecting host cells underscores its potential as a next-generation antimicrobial agent.
Beyond its medical applications, this compound has also been explored for use in agriculture as a fungicide. Field trials conducted in collaboration with agricultural research institutions have demonstrated its effectiveness in protecting crops against fungal pathogens such as *Botrytis cinerea*. Its favorable environmental profile, including low toxicity to non-target organisms and rapid degradation under natural conditions, aligns with global sustainability goals.
The versatility of this compound extends to its use as an intermediate in the synthesis of more complex molecules. Its modular structure allows chemists to introduce additional functional groups or modify existing ones to tailor properties for specific applications. For example, researchers are currently investigating derivatives with enhanced bioavailability or prolonged half-life for chronic disease management.
In conclusion, 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid represents a cutting-edge advancement in organic chemistry with multifaceted applications across medicine and agriculture. Its unique structure, combined with recent breakthroughs in synthesis and application development, positions it as a key player in addressing pressing challenges in health and food security.
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